molecular formula C10H10FNO2 B139035 Allyl 5-amino-2-fluorobenzoate CAS No. 153774-34-6

Allyl 5-amino-2-fluorobenzoate

Cat. No. B139035
M. Wt: 195.19 g/mol
InChI Key: KJUWTRBIALZZTB-UHFFFAOYSA-N
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Description

Allyl 5-amino-2-fluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a derivative of benzoic acid and is synthesized using various methods.

Scientific Research Applications

Allyl 5-amino-2-fluorobenzoate has various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various bioactive compounds such as inhibitors of protein kinases and proteases. It has also been shown to exhibit antitumor activity in vitro, making it a potential candidate for the development of anticancer drugs.
In addition to medicinal chemistry, allyl 5-amino-2-fluorobenzoate has also found applications in material science. It has been used as a monomer for the synthesis of polymers with various properties such as hydrophilicity and biocompatibility. These polymers have potential applications in drug delivery and tissue engineering.

Mechanism Of Action

The mechanism of action of allyl 5-amino-2-fluorobenzoate is not well understood. However, it is believed to act by inhibiting the activity of enzymes such as protein kinases and proteases, which are involved in various cellular processes such as cell signaling and apoptosis.

Biochemical And Physiological Effects

Allyl 5-amino-2-fluorobenzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of allyl 5-amino-2-fluorobenzoate is its ease of synthesis using simple and readily available starting materials. It also exhibits good stability under various conditions, making it suitable for use in various lab experiments.
However, one of the limitations of allyl 5-amino-2-fluorobenzoate is its limited solubility in water, which can make it challenging to work with in aqueous environments. It also exhibits low bioavailability, which can limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the research on allyl 5-amino-2-fluorobenzoate. One potential direction is to explore its potential as an anticancer agent in vivo. Another direction is to investigate its potential as a material for the development of drug delivery systems and tissue engineering scaffolds. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for therapeutic use.
Conclusion:
Allyl 5-amino-2-fluorobenzoate is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and drug discovery. Its ease of synthesis and stability make it suitable for use in various lab experiments. Future research on this compound can lead to the development of new therapeutic agents and materials with potential applications in various industries.

properties

CAS RN

153774-34-6

Product Name

Allyl 5-amino-2-fluorobenzoate

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

prop-2-enyl 5-amino-2-fluorobenzoate

InChI

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h2-4,6H,1,5,12H2

InChI Key

KJUWTRBIALZZTB-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=C(C=CC(=C1)N)F

Canonical SMILES

C=CCOC(=O)C1=C(C=CC(=C1)N)F

synonyms

Benzoic acid, 5-amino-2-fluoro-, 2-propenyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-5-nitrobenzoic acid (4.16 g, 22.5 mM) was dissolved in DMF (45 ml), and anhydrous K2CO3 (4.65 g, 33.7 mM) added with stirring. Allyl bromide (2.38 ml, 28.1 mM) was run in, the mixture was stirred for 18 hours at ambient temperature before being poured into water (450 ml) and extracted with diethyl ether (3×100 ml). The combined extracts were dried over MgSO4, and evaporated to give a yellow oil (5.4 g). The oil was purified by chromatography on silica, eluting with a mixture of ethyl acetate/hexane (12.5:87.5), to give allyl 2-fluoro-5-nitrobenzoate (4.64 g, 92%). Nmr (CDCl3): δ 4.89 (d, 2H); 5.30-5.50 (m, 2H); 5.90-6.10 (m, 1H); 7.32 (t, 1H); 8.38-8.46 (m, 1H); 8.86 (dd, 1H).
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
2.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
reactant
Reaction Step Four
Name

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